2-Fluoro-1-iodo-4-isocyanatobenzene
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Overview
Description
2-Fluoro-1-iodo-4-isocyanatobenzene is an organic compound with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol . It is a derivative of benzene, characterized by the presence of fluorine, iodine, and isocyanate functional groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
One common method involves the reaction of 2-fluoro-4-iodoaniline with phosgene to introduce the isocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
2-Fluoro-1-iodo-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The isocyanate group can undergo oxidation to form isocyanates or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
2-Fluoro-1-iodo-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-4-isocyanatobenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
2-Fluoro-1-iodo-4-isocyanatobenzene can be compared with other benzene derivatives that contain similar functional groups:
2-Fluoro-4-iodoaniline: Similar structure but lacks the isocyanate group.
4-Iodo-2-fluorophenyl isocyanate: Similar structure but with different positioning of functional groups.
2-Fluoro-1-iodobenzene: Lacks the isocyanate group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in the combination of fluorine, iodine, and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C7H3FINO |
---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
2-fluoro-1-iodo-4-isocyanatobenzene |
InChI |
InChI=1S/C7H3FINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
InChI Key |
SFIRVVHYIKLYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)F)I |
Origin of Product |
United States |
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